molecular formula C18H30N3O3P B14274016 1,1',1''-Phosphanetriyltri(azepan-2-one) CAS No. 140626-92-2

1,1',1''-Phosphanetriyltri(azepan-2-one)

Cat. No.: B14274016
CAS No.: 140626-92-2
M. Wt: 367.4 g/mol
InChI Key: RPMLCKRALOLQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-Phosphanetriyltri(azepan-2-one) is a unique organophosphorus compound characterized by the presence of three azepan-2-one (caprolactam) rings attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) typically involves the reaction of phosphorus trichloride with azepan-2-one under controlled conditions. The general reaction can be represented as follows:

PCl3+3C6H11NOP(C6H11NO)3+3HCl\text{PCl}_3 + 3 \text{C}_6\text{H}_{11}\text{NO} \rightarrow \text{P}(\text{C}_6\text{H}_{11}\text{NO})_3 + 3 \text{HCl} PCl3​+3C6​H11​NO→P(C6​H11​NO)3​+3HCl

This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The azepan-2-one rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted azepan-2-one derivatives.

Scientific Research Applications

1,1’,1’'-Phosphanetriyltri(azepan-2-one) has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of high-performance polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism by which 1,1’,1’'-Phosphanetriyltri(azepan-2-one) exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The azepan-2-one rings provide structural stability and enhance the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

    Phosphine oxides: Compounds like triphenylphosphine oxide (TPPO) share similar coordination properties.

    Phosphines: Compounds such as triphenylphosphine (TPP) are structurally related but lack the azepan-2-one rings.

Uniqueness: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) is unique due to the presence of three azepan-2-one rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and versatility in various applications compared to other phosphine derivatives.

Properties

CAS No.

140626-92-2

Molecular Formula

C18H30N3O3P

Molecular Weight

367.4 g/mol

IUPAC Name

1-bis(2-oxoazepan-1-yl)phosphanylazepan-2-one

InChI

InChI=1S/C18H30N3O3P/c22-16-10-4-1-7-13-19(16)25(20-14-8-2-5-11-17(20)23)21-15-9-3-6-12-18(21)24/h1-15H2

InChI Key

RPMLCKRALOLQOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)P(N2CCCCCC2=O)N3CCCCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.